N-(3-methoxybenzyl)ethanamine
Overview
Description
N-(3-methoxybenzyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-methoxybenzyl)ethanamine can be synthesized through several methods. One common approach is the reductive amination of 3-methoxybenzaldehyde with ethanamine. This reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.
Another method involves the alkylation of 3-methoxybenzyl chloride with ethanamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride (NaH) can lead to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-methoxybenzyl alcohol or 3-methoxybenzene.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxybenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: this compound derivatives have potential therapeutic applications, including as precursors for the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N-(3-methoxybenzyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity for its molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N-(3-methoxybenzyl)ethanamine can be compared with other benzylamine derivatives, such as:
N-(2-methoxybenzyl)ethanamine: Similar structure but with the methoxy group at the second position, which can affect its reactivity and binding properties.
N-(4-methoxybenzyl)ethanamine: The methoxy group at the fourth position can lead to different steric and electronic effects.
N-(3-methoxybenzyl)methanamine: A shorter alkyl chain, which can influence its physical and chemical properties.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJCCNDLJXEMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405907 | |
Record name | N-(3-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140715-61-3 | |
Record name | N-(3-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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